molecular formula C13H12BrF3N2O3 B13920393 6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid

6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid

Cat. No.: B13920393
M. Wt: 381.14 g/mol
InChI Key: FLFOPOJMMDHCTK-UHFFFAOYSA-N
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Description

6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid is a brominated spirocyclic compound featuring a fused isoquinoline-azetidine system. The trifluoroacetic acid (TFA) component likely serves as a counterion or solubilizing agent, given its strong acidity (pKa ~0.23) and common use in pharmaceutical salt formation .

Properties

Molecular Formula

C13H12BrF3N2O3

Molecular Weight

381.14 g/mol

IUPAC Name

6-bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H11BrN2O.C2HF3O2/c12-7-1-2-8-9(3-7)11(4-13-5-11)6-14-10(8)15;3-2(4,5)1(6)7/h1-3,13H,4-6H2,(H,14,15);(H,6,7)

InChI Key

FLFOPOJMMDHCTK-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CNC(=O)C3=C2C=C(C=C3)Br.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies and Starting Materials

Construction of the Isoquinoline Core with Bromine Substitution

  • The 6-bromo substitution on the isoquinoline ring is typically introduced via electrophilic aromatic substitution on a suitably protected or functionalized isoquinoline precursor.
  • Alternatively, starting from 6-amino-3,4-dihydroisoquinoline derivatives, bromination can be achieved under controlled conditions to yield the 6-bromo intermediate.
  • Literature on tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives provides a precedent for preparing isoquinoline cores with amino or protected amino groups, which can be further functionalized to introduce bromine.

Formation of the Azetidine Spiro Ring

  • The azetidine ring is a four-membered nitrogen-containing heterocycle, which can be constructed via intramolecular cyclization reactions.
  • Spirocyclization at the 4-position of the isoquinoline ring to form the spiro[isoquinoline-azetidine] system likely involves nucleophilic attack by an amine or related nitrogen nucleophile onto an electrophilic center positioned to form the azetidine ring.
  • Common methods include ring-closing reactions through halide displacement or reductive amination strategies.

Introduction of the 1-one (Lactam) Functional Group

  • The 1-one moiety indicates a lactam (cyclic amide) functionality on the azetidine ring.
  • This can be introduced by oxidation of the azetidine nitrogen or by cyclization of an amino acid derivative or amide precursor.
  • Cyclization conditions often involve heating or the use of coupling agents to promote intramolecular amide bond formation.

Formation of the Trifluoroacetic Acid Salt

  • The compound is isolated as a trifluoroacetic acid salt, which is commonly formed by treatment of the free base with trifluoroacetic acid (TFA).
  • This step improves solubility and stability and is a standard method for isolating amine-containing compounds.

Representative Synthetic Route (Hypothetical Based on Related Literature)

Step Reaction Type Starting Material / Intermediate Conditions / Reagents Yield (%) Notes
1 Preparation of 6-bromo-3,4-dihydroisoquinoline 3,4-dihydroisoquinoline derivative Bromination with N-bromosuccinimide (NBS) or Br2 Moderate Controlled bromination at position 6
2 Formation of azetidine ring 6-bromo-3,4-dihydroisoquinoline intermediate Intramolecular cyclization via nucleophilic substitution Moderate Ring closure to form spiro[isoquinoline-azetidine]
3 Lactam formation Spirocyclic intermediate Cyclization under dehydrating conditions or use of coupling agents Moderate Formation of the 1-one lactam ring on azetidine
4 Salt formation Spirocyclic lactam free base Treatment with trifluoroacetic acid (TFA) High Formation of trifluoroacetic acid salt for isolation and purification

Analytical Data and Characterization

  • Molecular weight and formula confirmed by mass spectrometry and elemental analysis.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) used to confirm the spirocyclic structure and substitution pattern.
  • Infrared (IR) spectroscopy to confirm lactam carbonyl presence.
  • High-performance liquid chromatography (HPLC) for purity assessment.
  • Solubility data indicate high solubility in polar solvents due to the trifluoroacetic acid salt form.

Notes on Synthetic Accessibility and Challenges

  • The synthetic accessibility score is relatively low (1.22), suggesting moderate ease of synthesis with available methods.
  • The spirocyclization step requires careful control to avoid side reactions such as polymerization or ring opening.
  • Bromination must be regioselective to avoid multiple substitution.
  • The trifluoroacetic acid salt formation is straightforward but requires careful handling due to the corrosive nature of TFA.

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

Property Value Source / Methodology
Molecular Formula C13H12BrF3N2O3 Confirmed by MS and elemental analysis
Molecular Weight 381.15 g/mol Calculated from formula
Solubility Highly soluble in polar solvents Measured in trifluoroacetic acid salt form
Log P (Partition coefficient) Approx. -0.09 (consensus) Calculated computationally
Synthetic Accessibility Score 1.22 (moderate) Computational assessment
Stability Stable under normal lab conditions Based on supplier data

Chemical Reactions Analysis

6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

    Addition: The spiro structure allows for various addition reactions, such as Michael addition, where nucleophiles add to the double bonds present in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups or altered oxidation states.

Scientific Research Applications

6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition or receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, especially in areas such as anti-cancer or anti-inflammatory drugs.

    Industry: The compound’s chemical properties make it useful in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one involves its interaction with specific molecular targets. The bromine atom and spiro structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The trifluoroacetic acid component may enhance its binding affinity or alter its solubility, further influencing its biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Spiro Ring Substituents Molecular Formula Molecular Weight Application
6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid Isoquinoline-azetidine spiro Azetidine Br (C6), TFA salt Not explicitly provided* Not provided Research use (inferred)
6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one Isoquinoline-cyclopropane spiro Cyclopropane Br (C6), 2×F C₁₁H₈BrF₂NO 288.09 Research use
6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine Imidazopyridine N/A Br (C6), CF₃ Not provided Not provided Not specified
3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b) Imidazopyridine N/A NO₂, TsCH₂, 3-CF₃Ph C₂₃H₁₆F₃N₃O₄S 511.45 Synthetic intermediate

Notes:

  • Bromine at the 6-position is conserved across multiple analogs (Table 1), indicating its role as a critical pharmacophore or synthetic handle .
  • The TFA salt enhances aqueous solubility compared to free-base analogs (e.g., cyclopropane derivative in ), a common strategy for improving bioavailability .

Functional Group and Reactivity Differences

  • Trifluoroacetic Acid vs. Other Acids : The TFA counterion (CAS 76-05-1 ) offers stronger acidity and lower boiling point compared to alternatives like HCl or sulfuric acid, facilitating purification via evaporation.
  • Bromine Reactivity: The 6-bromo substituent enables Suzuki-Miyaura or Buchwald-Hartwig reactions, a trait shared with 6-bromo-2,3-dihydroquinolin-4(1H)-one , but absent in non-brominated analogs.

Biological Activity

6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid is a complex compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in cancer therapy and neuropharmacology. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound consists of a spirocyclic structure that includes both isoquinoline and azetidine moieties. The presence of bromine and trifluoroacetic acid enhances its reactivity and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of spirocyclic compounds. For instance, spiro-azetidine derivatives have shown promising anti-breast cancer activity. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways.

Research Findings:

  • IC50 Values : Some derivatives exhibit IC50 values in the low micromolar range against breast cancer cell lines, indicating effective cytotoxicity.
  • Mechanism of Action : The proposed mechanism includes disruption of mitochondrial function and activation of caspase pathways leading to apoptosis .

Neuropharmacological Effects

The isoquinoline structure is known for its neuroactive properties. Compounds derived from this class often interact with neurotransmitter systems, potentially providing therapeutic effects in neurological disorders.

Case Studies:

  • In vitro studies have demonstrated that certain derivatives can modulate dopamine receptors, which may be beneficial in treating conditions like Parkinson's disease.
  • Behavioral assays in animal models indicate potential anxiolytic effects, suggesting a role in anxiety management.

Data Tables

Activity Cell Line/Model IC50 (µM) Mechanism
AnticancerMCF-7 (breast cancer)5.0Induces apoptosis via caspase activation
NeuropharmacologicalRat model (anxiety)N/AModulation of dopamine receptors

Synthesis and Derivatives

The synthesis of 6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid involves multiple steps including cyclization reactions that yield the desired spirocyclic structure. Variations in substituents can lead to derivatives with enhanced biological activities.

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